

T025 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity

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Compound of Interest

Compound Name: T025
Cat. No.: B15621720

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This guide provides a detailed comparison of the kinase inhibitor **T025**'s cross-reactivity with other kinases, supported by experimental data. **T025** is a potent, orally active inhibitor of Cdc2-like kinases (CLKs) and has shown significant anti-proliferative activities in various cancer cell lines. Understanding its selectivity is crucial for its development as a therapeutic agent and its use as a chemical probe.

Data Presentation: T025 Kinase Selectivity Profile

T025 has been comprehensively profiled against a panel of 468 kinases using the KINOMEscan™ platform. The data reveals high potency and selectivity for the CLK and DYRK families of kinases. The dissociation constants (K_d) for the primary targets are in the low nanomolar to sub-nanomolar range. For the vast majority of other kinases tested, **T025** shows significantly lower affinity, demonstrating its high selectivity.

Kinase Family	Target Kinase	Dissociation Constant (Kd) (nM)
CLK	CLK1	4.8[1][2]
CLK2	0.096[1][2]	
CLK3	6.5[1][2]	
CLK4	0.61[1][2]	
DYRK	DYRK1A	0.074[1][2]
DYRK1B	1.5[1][2]	
DYRK2	32[1]	
Other Kinases	Various (461 kinases)	> 30

Note: The KINOMEScan-based kinase selectivity evaluation of T-025 against 468 kinases revealed that no other kinases outside of the DYRK1 family had Kd values < 30 nmol/l, indicating high selectivity. The complete dataset for all 468 kinases is not publicly available.

Experimental Protocols

The cross-reactivity of **T025** was determined using a competitive binding assay, specifically the KINOMEScan™ platform. This method quantifies the binding of a test compound to a panel of kinases.

KINOMEScan™ Competition Binding Assay Protocol

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR).

Materials:

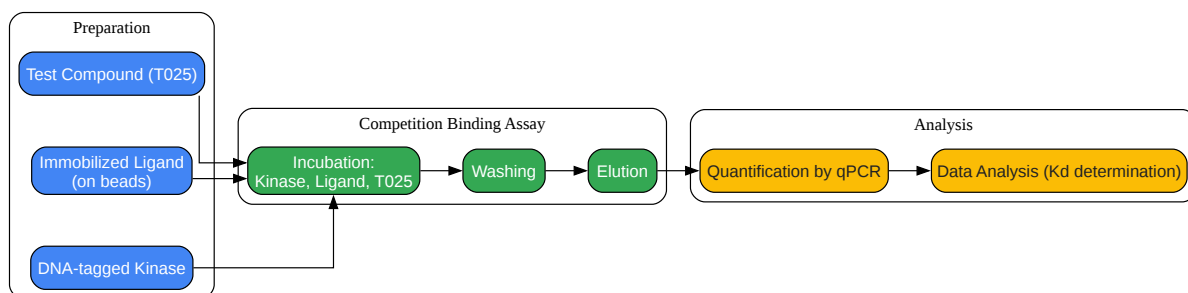
- DNA-tagged kinases (panel of 468 kinases)
- Streptavidin-coated magnetic beads

- Biotinylated small molecule affinity ligands
- Test compound (**T025**) dissolved in DMSO
- Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
- Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
- Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 μ M non-biotinylated affinity ligand)
- qPCR reagents

Procedure:

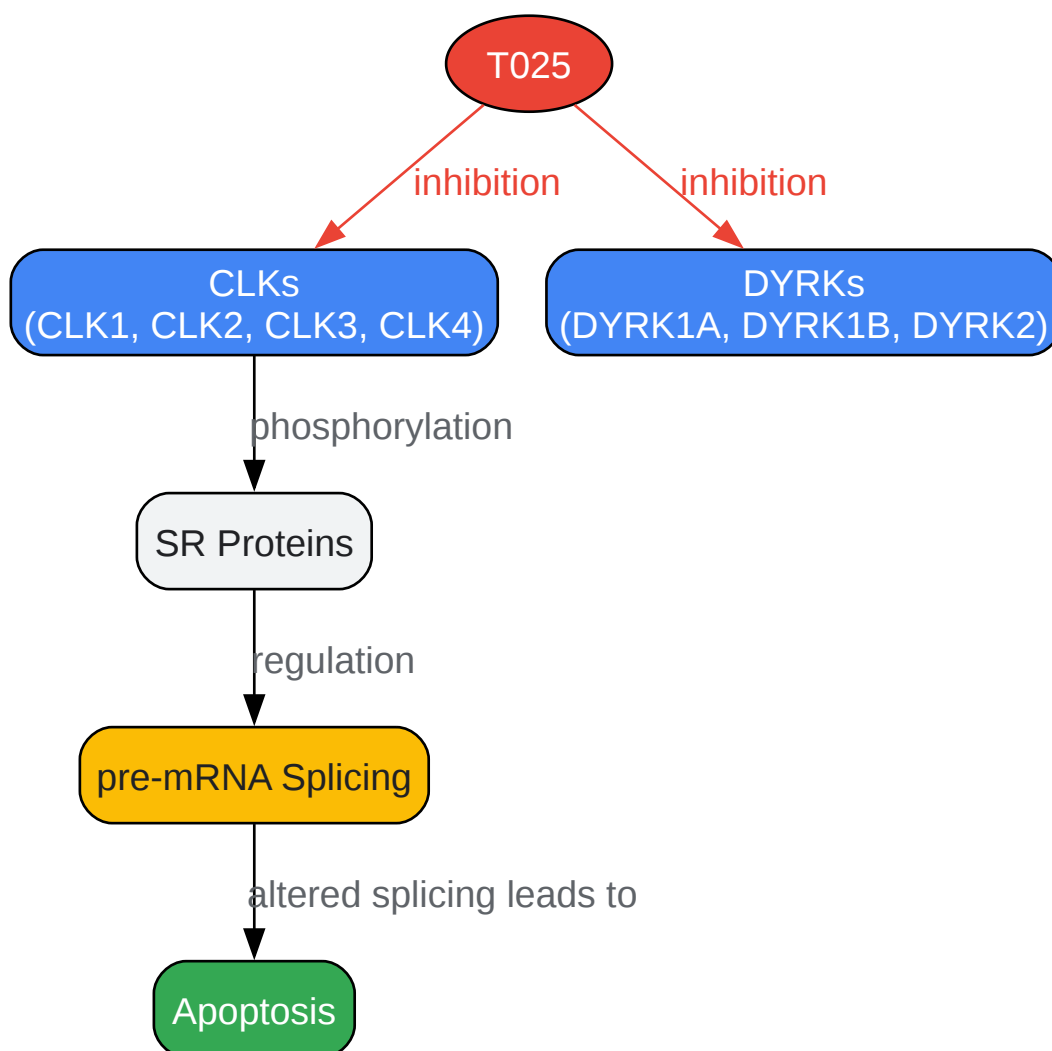
- **Affinity Resin Preparation:** Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding and washed to remove unbound ligand.
- **Binding Reaction:** The DNA-tagged kinase, liganded affinity beads, and the test compound (**T025** at various concentrations) are combined in a multi-well plate. A DMSO control (vehicle) is included. The plate is incubated with shaking to allow the binding reaction to reach equilibrium.
- **Washing:** The affinity beads are washed extensively to remove unbound kinase and test compound.
- **Elution:** The bound kinase is eluted from the beads by adding an elution buffer containing a high concentration of a non-biotinylated affinity ligand.
- **Quantification:** The concentration of the eluted DNA-tagged kinase is measured by qPCR.
- **Data Analysis:** The amount of kinase measured by qPCR is plotted against the concentration of the test compound. The dissociation constant (K_d) is determined by fitting the data to a dose-response curve. A lower K_d value indicates a stronger binding affinity between the inhibitor and the kinase.

Mandatory Visualization



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Caption: Experimental workflow for KINOMEScan™ assay.



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Caption: **T025** inhibits CLK and DYRK kinases.

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References

- 1. [Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC](#)

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